

Spectroscopic Profile of 2',6'-Dimethoxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2',6'-Dimethoxyacetophenone

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This technical guide provides a comprehensive overview of the spectral data for **2',6'-Dimethoxyacetophenone** (CAS No. 2040-04-2), a key chemical intermediate in various synthetic applications. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **2',6'-Dimethoxyacetophenone**.

Table 1.1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29	t, J=8.4 Hz	1H	H-4'
6.58	d, J=8.4 Hz	2H	H-3', H-5'
3.84	s	6H	-OCH ₃
2.47	s	3H	-COCH ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 1.2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
203.4	C=O
157.9	C-2', C-6'
131.1	C-4'
114.7	C-1'
103.9	C-3', C-5'
55.9	-OCH ₃
32.5	-COCH ₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 1.3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (aromatic)
~2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (ketone)[1]
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1100	Strong	C-O stretch (aryl ether)

Note: The IR data is representative of substituted acetophenones and may vary slightly based on the experimental conditions.

Table 1.4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
180	45	$[M]^+$
165	100	$[M - CH_3]^+$
137	20	$[M - COCH_3]^+$
107	15	$[C_7H_7O]^+$
77	10	$[C_6H_5]^+$

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2',6'-Dimethoxyacetophenone** (5-10 mg) is prepared in deuterated chloroform ($CDCl_3$, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For the 1H NMR spectrum, 16 scans are typically acquired with a relaxation delay of 1 second. For the ^{13}C NMR spectrum, a larger number of scans (e.g., 1024) is necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of solid **2',6'-Dimethoxyacetophenone** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded in the range of 4000-400 cm^{-1} .

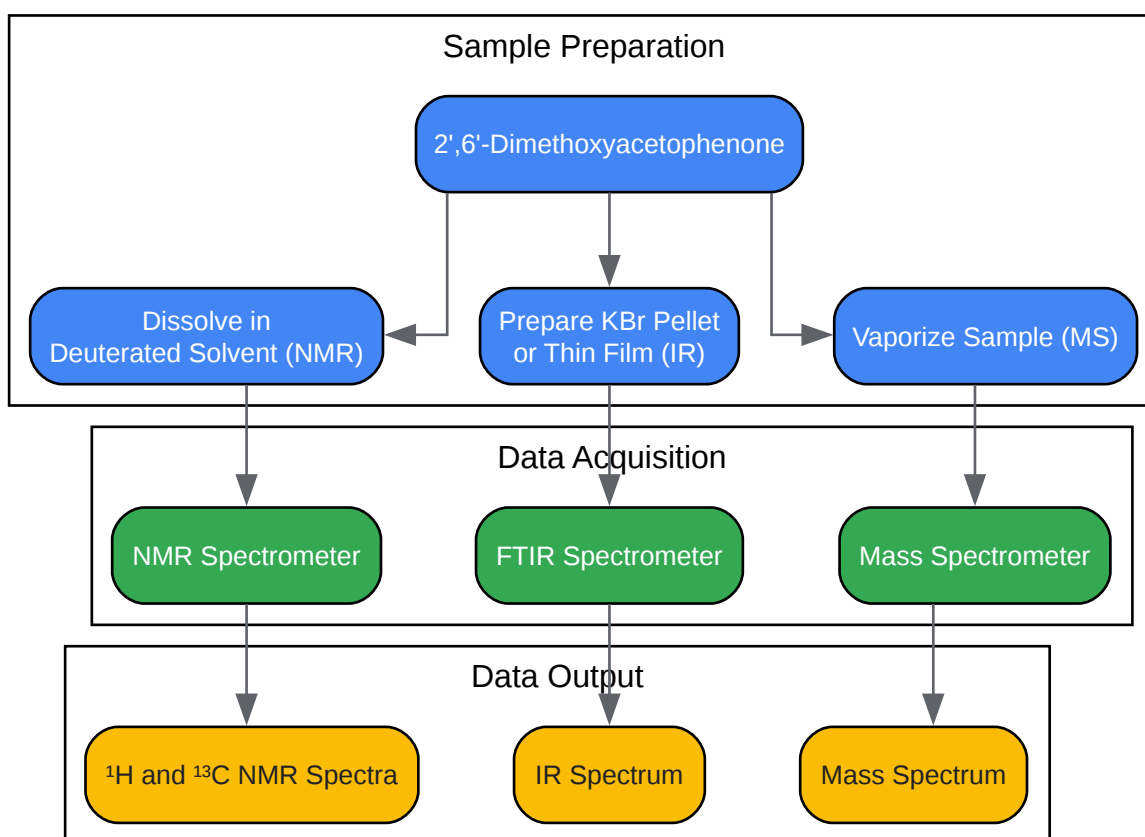
Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each fragment.

Visualizations

Spectral Data Acquisition Workflow

General Workflow for Spectral Data Acquisition

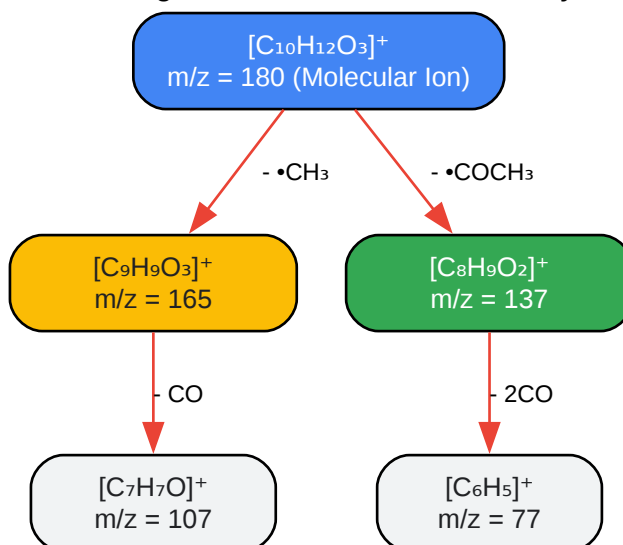


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Caption: General workflow for acquiring NMR, IR, and MS spectral data.

Proposed Mass Spectrum Fragmentation of 2',6'-Dimethoxyacetophenone

Proposed EI-MS Fragmentation of 2',6'-Dimethoxyacetophenone



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Caption: Proposed fragmentation pathway for **2',6'-Dimethoxyacetophenone** in EI-MS.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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